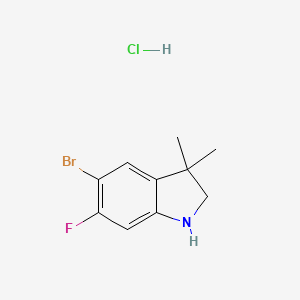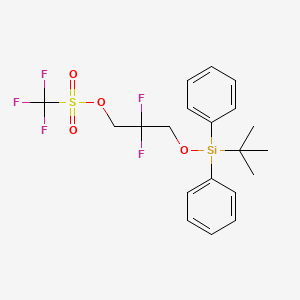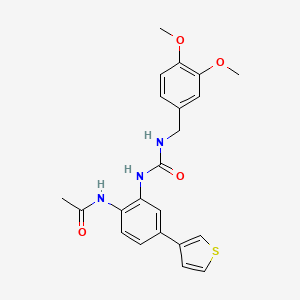![molecular formula C12H10BrNO3 B2931887 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016534-16-9](/img/structure/B2931887.png)
3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom . The oxazole ring is attached to a propanoic acid group and a bromophenyl group . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to their use in the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid” includes an oxazole ring, a bromophenyl group, and a propanoic acid group . The oxazole ring is a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has demonstrated the synthesis of new derivatives of 1,2,4-triazole, a compound structurally related to 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, highlighting the compound's utility in creating medications with anti-inflammatory, antiviral, antitumor, and immunostimulating properties. These derivatives find applications in agriculture, veterinary medicine, and pharmacy, illustrating the broad potential of such compounds in scientific research and drug development (Safonov & Nevmyvaka, 2020).
Materials Science and Chemistry
The application of phloretic acid, a compound related in function to 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, in materials science has been explored. Phloretic acid has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This development indicates the potential for compounds like 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid to contribute to the creation of materials with specific properties suitable for various applications (Trejo-Machin et al., 2017).
Molecular Engineering and Solar Cell Applications
In molecular engineering, novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered and synthesized using functionalized unsymmetrical organic compounds. These sensitizers exhibit high conversion efficiency when anchored onto TiO2 films, suggesting that compounds structurally similar to 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid could play a significant role in enhancing the efficiency of solar cells (Kim et al., 2006).
Exploration of Bromophenol Derivatives
Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, which shares structural similarities with 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, has expanded our understanding of naturally occurring compounds. These studies have not only elucidated the structures of new bromophenol derivatives but also assessed their biological activity, paving the way for the discovery of compounds with unique properties (Zhao et al., 2004).
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid” and similar compounds may involve further exploration of their biological activities and potential applications in medicine.
properties
IUPAC Name |
3-[5-(2-bromophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVWEYACPUOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)
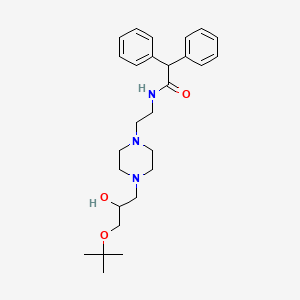
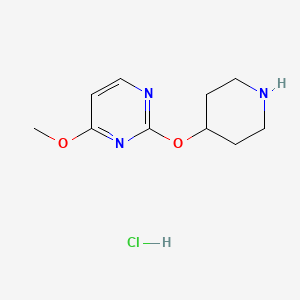
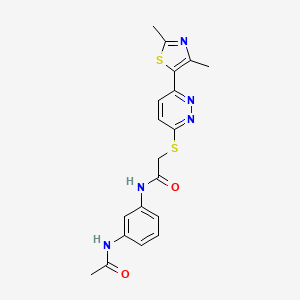
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)
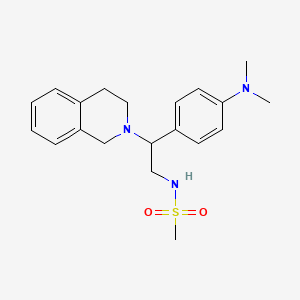

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)
